3-bromo-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide
Overview
Description
3-bromo-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine atom, a methoxy group, and a sulfonamide functional group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonyl chloride in the presence of a base like pyridine.
Alkylation: The final step involves the alkylation of the sulfonamide with 2,4-dimethylpentan-3-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzenesulfonamide derivatives.
Reduction: Formation of N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
3-bromo-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties due to the sulfonamide group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenesulfonamide: Lacks the bromine and alkyl groups.
3-bromo-4-methoxybenzenesulfonamide: Lacks the alkyl group.
N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide: Lacks the bromine atom.
Uniqueness
3-bromo-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide is unique due to the presence of both the bromine atom and the alkyl group, which can influence its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-bromo-N-(2,4-dimethylpentan-3-yl)-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3S/c1-9(2)14(10(3)4)16-20(17,18)11-6-7-13(19-5)12(15)8-11/h6-10,14,16H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIGPBBADBJBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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